Ethyl 4-(benzyloxy)-3-chlorobenzoate CAS number and physicochemical properties
Ethyl 4-(benzyloxy)-3-chlorobenzoate CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(benzyloxy)-3-chlorobenzoate, a chemical intermediate of interest in organic synthesis and drug discovery. This document consolidates available information on its chemical identity, a proposed synthesis protocol, and its physicochemical properties, with a focus on providing a practical resource for laboratory professionals. While experimental data for this specific compound is limited in publicly accessible literature, this guide offers a scientifically grounded framework for its synthesis and handling, drawing upon established chemical principles and data from closely related analogues.
Chemical Identity and Structure
Ethyl 4-(benzyloxy)-3-chlorobenzoate is a benzoate ester characterized by a benzyloxy and a chloro substituent on the phenyl ring. Its structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other functional materials.
CAS Number: 50529-42-5[1]
Molecular Formula: C₁₆H₁₅ClO₃[1]
Molecular Weight: 290.74 g/mol [1]
Structure:
Synthesis Protocol: Fischer-Speier Esterification
A direct and established method for the synthesis of Ethyl 4-(benzyloxy)-3-chlorobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid, with ethanol in the presence of an acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.
Synthesis of the Precursor: 4-(benzyloxy)-3-chlorobenzoic acid
The starting material, 4-(benzyloxy)-3-chlorobenzoic acid, can be synthesized from 4-hydroxy-3-chlorobenzoic acid and benzyl chloride.
Proposed Esterification of 4-(benzyloxy)-3-chlorobenzoic acid
This protocol is a standard procedure for Fischer esterification and should be optimized for specific laboratory conditions.
Materials:
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4-(benzyloxy)-3-chlorobenzoic acid
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Absolute Ethanol (reagent grade)
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Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Deionized Water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with a stirrer
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Standard glassware for workup and purification
Experimental Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(benzyloxy)-3-chlorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
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Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the moles of the carboxylic acid).
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
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Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel containing deionized water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
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Neutralization: Wash the organic layer sequentially with deionized water and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl 4-(benzyloxy)-3-chlorobenzoate.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow for Ethyl 4-(benzyloxy)-3-chlorobenzoate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50529-42-5 | [1] |
| Molecular Formula | C₁₆H₁₅ClO₃ | [1] |
| Molecular Weight | 290.74 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate) (Predicted) | - |
Analytical Characterization
Specific analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for Ethyl 4-(benzyloxy)-3-chlorobenzoate are not available in the public domain. Characterization of the synthesized product is crucial for confirming its identity and purity. Expected spectral features would include:
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¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the benzylic methylene protons.
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¹³C NMR: Resonances for the ester carbonyl carbon, aromatic carbons, the ethyl group carbons, and the benzylic methylene carbon.
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IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) around 1720 cm⁻¹.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Safety and Handling
General Safety Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, rinse the affected area with copious amounts of water.
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Store in a cool, dry place away from incompatible materials.
Applications and Research Interest
While specific applications for Ethyl 4-(benzyloxy)-3-chlorobenzoate are not widely documented, its structure suggests its utility as an intermediate in organic synthesis. The presence of the ester, chloro, and benzyloxy groups provides multiple sites for further chemical modification. This makes it a potentially valuable building block for creating libraries of compounds for screening in drug discovery programs and for the synthesis of complex target molecules in materials science.
Conclusion
Ethyl 4-(benzyloxy)-3-chlorobenzoate is a chemical compound with potential applications as a synthetic intermediate. This guide provides essential information on its identity and a proposed method for its synthesis via Fischer esterification. The lack of available experimental data on its physicochemical and analytical properties underscores the need for thorough characterization by researchers working with this compound. Adherence to standard laboratory safety protocols is essential for its handling.
References
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MolPort. (n.d.). ethyl 4-(benzyloxy)-3-chlorobenzoate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
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Cheméo. (n.d.). Ethyl-4-chlorobenzoate. Retrieved from [Link]
